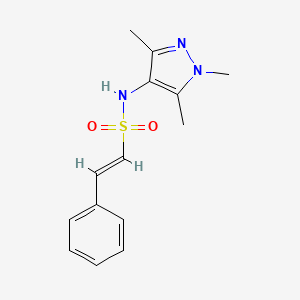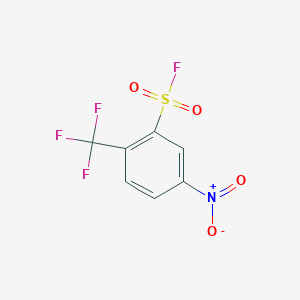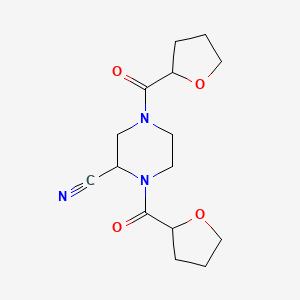![molecular formula C14H9Cl2F3N2OS B2688880 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide CAS No. 338407-58-2](/img/structure/B2688880.png)
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
This compound and its derivatives are primarily used in the synthesis of various biologically active molecules. For example, a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have been synthesized for in-vitro antibacterial, antifungal, and anti-tuberculosis activity screening. These compounds show a wide range of pharmaceutical activities, including anti-inflammatory, antibacterial, antifungal, and antitumor effects (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Vibrational Spectroscopy and Quantum Computational Approach
Another study focused on characterizing the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide through vibrational spectroscopy. It revealed the stability of the molecule through natural bond orbital analysis, highlighting its potential in inhibiting virus activity (Jenepha Mary S. J., Pradhan S., & James C., 2022).
Intramolecular Cyclization and Synthesis of Pyridin-2(1H)-ones
Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has led to the synthesis of pyridin-2(1H)-ones with a divalent sulfur atom. This process involves transforming these compounds into 3-sulfanylpyridin-2(1H)-ones through the action of zinc in acetic acid, showing the versatility of these chemical transformations in synthesizing heterocyclic compounds (Savchenko O. A., et al., 2020).
Development of Thrombin Inhibitors
Research into 2-(2-Chloro-6-fluorophenyl)acetamides has demonstrated their potential as potent thrombin inhibitors. These compounds, featuring specific substituents, have shown significant affinity for thrombin, underlining their therapeutic potential in treating thrombosis (Lee L., et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c15-6-12(22)21-10-3-1-2-4-11(10)23-13-9(16)5-8(7-20-13)14(17,18)19/h1-5,7H,6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSPZCLEZPRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)


![2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2688803.png)
![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)
![3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2688807.png)
![N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2688809.png)
![2,4,7-Trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688810.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2688811.png)




